2-Methyl-3-(quinolin-2-yl)propanoic acid
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Overview
Description
2-Methyl-3-(quinolin-2-yl)propanoic acid is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the quinoline moiety imparts significant biological and pharmacological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(quinolin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and propanoic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Example Synthesis: One common method involves the reaction of 2-methylquinoline with a suitable propanoic acid derivative under acidic or basic conditions, followed by purification steps to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as:
Catalysis: The use of metal catalysts to enhance reaction rates and selectivity.
Green Chemistry: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Automation: Automated systems for precise control of reaction parameters and efficient product isolation.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(quinolin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which have distinct biological activities.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include:
Quinoline N-oxides: Formed through oxidation, these compounds exhibit unique biological properties.
Dihydroquinoline Derivatives: Resulting from reduction, these derivatives have potential therapeutic applications.
Substituted Quinoline Derivatives: Various functional groups can be introduced, leading to compounds with diverse biological activities.
Scientific Research Applications
2-Methyl-3-(quinolin-2-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(quinolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of 2-Methyl-3-(quinolin-2-yl)propanoic acid, known for its antimicrobial properties.
Quinoline N-oxides: Oxidized derivatives with distinct biological activities.
Dihydroquinoline Derivatives: Reduced forms with potential therapeutic applications.
Uniqueness
This compound is unique due to its specific structure, which combines the quinoline moiety with a propanoic acid side chain. This unique structure imparts distinct biological and pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-3-quinolin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXNANVZVYGLDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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